molecular formula C16H18N2O2S2 B2924242 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide CAS No. 2034237-87-9

6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B2924242
CAS No.: 2034237-87-9
M. Wt: 334.45
InChI Key: ADHJSNPKBGNTDY-UHFFFAOYSA-N
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Description

6-(Thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide (CAS 2034237-87-9) is a specialized organic compound with a molecular formula of C16H18N2O2S2 and a molecular weight of 334.46 g/mol. This complex molecule features a unique molecular architecture incorporating multiple heterocyclic systems—a pyridinecarboxamide group linked via an ether bond to a thiolane ring (tetrahydrothiophene) and a thiopheneethylamine unit . The presence of these distinct heterocycles, along with thio-ether linkages and a polar amide group, confers interesting chemical properties and makes it a valuable scaffold for pharmaceutical research and development, particularly as a precursor or active core structure for investigating new therapeutic agents . This high-purity compound (90%+) is offered in quantities ranging from 1mg to 100mg for research applications . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(thiolan-3-yloxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c19-16(17-7-5-14-2-1-8-22-14)12-3-4-15(18-10-12)20-13-6-9-21-11-13/h1-4,8,10,13H,5-7,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHJSNPKBGNTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Thiolan-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with thiolan-3-ol.

    Attachment of the Thiophen-2-yl Ethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the thiophen-2-yl ethyl group is introduced onto the pyridine ring.

    Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid group on the pyridine ring to a carboxamide using reagents such as thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.

    Industry: The compound could be used in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiolan-3-yloxy and thiophen-2-yl groups may play a role in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with structurally related molecules from the literature:

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications
6-(Thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide (Target) Pyridine Thiolan-3-yloxy, Thiophen-ethyl carboxamide 348.45 g/mol† CNS modulation (inferred)
Rotigotine Hydrochloride Tetrahydronaphthalene Thiophen-ethylamine, Propyl group 351.93 g/mol Dopamine agonist (approved)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy, Methylthioacetate 316.42 g/mol Antimicrobial (screened)
Pyridothienopyrimidine derivatives Fused pyridine-thieno Thiourea, Cyclized pyrimidine ~350–400 g/mol‡ Anticancer (preliminary assays)

†Calculated based on molecular formula. ‡Estimated from analogous structures.

Key Differences and Implications

a. Core Structure Variability

  • Pyridine vs. Tetrahydronaphthalene (Rotigotine): The target compound’s pyridine core lacks the conformational rigidity of rotigotine’s tetrahydronaphthalene system, which is critical for dopamine receptor binding . This difference may reduce CNS activity but enhance solubility due to pyridine’s polar nature.
  • Pyridine vs. Pyrimidine (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate): Pyrimidines often exhibit stronger hydrogen-bonding capacity, making them more suitable for enzyme inhibition. The target’s pyridine scaffold may instead favor passive membrane diffusion .

b. Substituent Effects

  • Thiolan (5-membered) vs. Thietan (3-membered): The thiolan-3-yloxy group in the target compound offers greater stability compared to the strained thietan ring in the pyrimidine derivative . This could translate to improved metabolic stability in vivo.
  • Thiophen-ethyl vs. Propyl Groups (Rotigotine): The thiophen-ethyl group in the target compound mirrors rotigotine’s pharmacophore but lacks the propyl chain critical for dopamine receptor agonism. This suggests divergent biological targets .
Pharmacokinetic and Physicochemical Properties
  • Solubility: The pyridine carboxamide moiety improves aqueous solubility relative to rotigotine’s tetrahydronaphthalene core .

Biological Activity

The compound 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide represents a novel derivative of pyridine, which is a significant scaffold in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure includes a pyridine ring, a thiophene moiety, and a thiolane group, which contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that derivatives of pyridine and its analogs exhibit various pharmacological effects, including:

  • Anticonvulsant Activity: Compounds similar to 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide have demonstrated efficacy in models of epilepsy by modulating neurotransmitter systems.
  • Anxiolytic Effects: Research has shown that certain pyridine derivatives possess anxiolytic properties comparable to established medications like diazepam .
  • Antidepressant Activity: The compound has been implicated in promoting antidepressant-like effects in animal models, indicating a potential mechanism for treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The following table summarizes key findings related to modifications on the core structure:

Modification Effect on Activity Reference
Addition of thiolane groupEnhanced anticonvulsant activity
Substitution with thiopheneIncreased anxiolytic potency
Variation in alkyl chain lengthAltered pharmacokinetics

The biological activity of 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide is likely mediated through several mechanisms:

  • GABAergic Modulation: Similar compounds have been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
  • Serotonergic Pathways: Some derivatives interact with serotonin receptors, contributing to their antidepressant effects.
  • Ion Channel Interaction: There is evidence that these compounds may influence ion channels involved in neuronal excitability, which is critical for their anticonvulsant properties.

Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of various pyridine derivatives in a pentylenetetrazole-induced seizure model. The results indicated that compounds with structural similarities to 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide exhibited significant seizure protection, suggesting a promising therapeutic potential for epilepsy management .

Study 2: Anxiolytic Properties

In another investigation, the anxiolytic effects were assessed using the elevated plus maze test. The compound demonstrated anxiolytic effects comparable to diazepam, with a notable reduction in anxiety-related behaviors observed at certain dosages .

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